An In-depth Technical Guide to (R)-3-Aminoquinuclidine Dihydrochloride
An In-depth Technical Guide to (R)-3-Aminoquinuclidine Dihydrochloride
Introduction
(R)-3-Aminoquinuclidine dihydrochloride is a chiral, bicyclic amine salt of significant interest in the fields of medicinal chemistry and drug development. Its rigid, cage-like structure and specific stereochemistry make it a valuable chiral building block for synthesizing complex molecular architectures with precise three-dimensional orientations. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]
Molecular Structure and Physicochemical Properties
Core Structure
The foundational structure of (R)-3-Aminoquinuclidine is the 1-azabicyclo[2.2.2]octane system, a saturated bicyclic amine. This rigid framework is a key determinant of its chemical and biological properties. The "(R)" designation specifies the stereochemical configuration at the C3 position, where the amino group is attached. As a dihydrochloride salt, two equivalents of hydrogen chloride have protonated the two basic nitrogen atoms: the bridgehead nitrogen of the quinuclidine ring and the primary amino group at the C3 position.
Key Structural Features:
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Quinuclidine Core: A rigid, sterically defined bicyclic system.
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Chiral Center: The C3 carbon, bearing the amino group, is a chiral center with the (R)-configuration.
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Amino Group: Provides a key functional handle for further chemical modifications.
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Dihydrochloride Salt: Enhances stability, crystallinity, and water solubility compared to the free base.[1]
Physicochemical Data
The physical and chemical properties of (R)-3-Aminoquinuclidine dihydrochloride are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 123536-14-1 | [2][3][4] |
| Molecular Formula | C₇H₁₄N₂ · 2HCl | [2][4] |
| Molecular Weight | 199.12 g/mol | [2][4] |
| Appearance | White to beige crystalline powder | [3][5] |
| Melting Point | >300 °C (decomposes) | [4][6][7] |
| Solubility | Soluble in water | [2][8] |
| Specific Optical Rotation | +22° to +26° (c=1 in H₂O at 20°C, 589 nm) | [3][7] |
| SMILES | Cl.Cl.N[C@H]1CN2CC[C@H]1CC2 | [4] |
| InChI Key | STZHBULOYDCZET-KLXURFKVSA-N | [4][5][7] |
Synthesis and Manufacturing
The enantiomerically pure (R)-3-Aminoquinuclidine dihydrochloride is typically produced from a racemic mixture of 3-aminoquinuclidine or synthesized from a chiral precursor. A common industrial approach involves the resolution of racemic 3-aminoquinuclidine.
General Synthetic Workflow: Resolution of Racemic 3-Aminoquinuclidine
A prevalent method for obtaining the desired (R)-enantiomer is through classical resolution using a chiral acid. This process leverages the formation of diastereomeric salts with different solubilities, allowing for their separation.
Caption: Workflow for Chiral Resolution.
Detailed Protocol: Resolution via Chiral Acid
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Liberation of the Free Base: Racemic 3-aminoquinuclidine dihydrochloride is dissolved in water and treated with a strong base (e.g., concentrated NaOH solution) to deprotonate the amine nitrogens, yielding the free base.
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Extraction: The free base is extracted from the aqueous layer using an organic solvent such as dichloromethane or chloroform. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Diastereomeric Salt Formation: The resulting racemic free base is dissolved in a suitable solvent (e.g., ethanol). A chiral resolving agent, such as a derivative of tartaric acid, is added.
-
Fractional Crystallization: The solution is allowed to cool, promoting the crystallization of one of the diastereomeric salts, which is less soluble. The crystals are isolated by filtration.
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Liberation of the Enantiopure Free Base: The isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched free base, which is then extracted.
-
Salt Formation: The purified (R)-3-aminoquinuclidine free base is dissolved in a solvent and treated with hydrochloric acid to precipitate the final (R)-3-Aminoquinuclidine dihydrochloride product.
An improved one-pot synthesis has also been developed, which can be a more efficient route.[9]
Applications in Drug Discovery and Development
The rigid structure of the quinuclidine nucleus is advantageous in drug design as it reduces the number of available conformations, leading to higher receptor selectivity and potentially improved pharmacokinetic profiles. (R)-3-Aminoquinuclidine serves as a crucial building block for a variety of pharmacologically active agents.
Serotonin 5-HT₃ Receptor Antagonists
(R)-3-Aminoquinuclidine is a key component in the synthesis of potent and selective serotonin 5-HT₃ receptor antagonists.[2] These agents are primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy. The quinuclidine moiety often serves as the basic amine portion of the pharmacophore, which is crucial for binding to the receptor. A notable example is Palonosetron, where the (S)-enantiomer of 3-aminoquinuclidine is used.[10]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The quinuclidine ring system is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). The nitrogen atom of the quinuclidine ring mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. The stereochemistry at the C3 position is critical for determining the selectivity and potency for different nAChR subtypes. Research in this area is focused on developing treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Caption: Role in Drug Development.
Other Therapeutic Areas
The versatility of the 3-aminoquinuclidine scaffold has led to its exploration in other areas, including the development of antimicrobials and agents targeting other central nervous system (CNS) receptors.[11]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-3-Aminoquinuclidine dihydrochloride.
Spectroscopic Methods
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Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Expected peaks include N-H stretching for the amine and ammonium groups, C-H stretching for the aliphatic ring, and C-N stretching. Supplier specifications often require the spectrum to conform to a reference standard.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the quinuclidine ring structure.
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Mass Spectrometry (MS): Provides information on the molecular weight of the free base (126.20 g/mol ).[12]
Purity and Identity Confirmation
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Titration: Purity is often determined by titration with a standard solution, such as perchloric acid (HClO₄).[3]
-
Elemental Analysis: Confirms the elemental composition of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the compound.
Safety and Handling
(R)-3-Aminoquinuclidine dihydrochloride is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[2][7][8]
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[8]
-
Storage: Store at room temperature in a dry, well-ventilated place.[2]
Conclusion
(R)-3-Aminoquinuclidine dihydrochloride is a cornerstone chiral building block in modern medicinal chemistry. Its rigid conformational structure and the stereospecific presentation of its amino group provide a reliable platform for the design and synthesis of highly specific and potent pharmaceutical agents. A thorough understanding of its properties, synthesis, and analytical characterization is fundamental for researchers and scientists working to develop the next generation of therapeutics for a range of challenging diseases.
References
-
Title: Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride Source: Synthetic Communications: Vol 26, No 10 URL: [Link]
-
Title: (R)-()-3-Aminoquinuclidine Dihydrochloride 98.0% | PureSynth Source: PureSynth URL: [Link]
- Title: The preparation method of S-3-aminoquinine dihydrochloride - Google Patents Source: Google Patents URL
-
Title: Synthesis of functionalised quinuclidines and their applications - The University of Liverpool Repository Source: The University of Liverpool Repository URL: [Link]
-
Title: 3-Aminoquinuclidine | C7H14N2 | CID 123238 - PubChem - NIH Source: PubChem URL: [Link]
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Title: Naturally derived 3-aminoquinuclidine salts as new promising therapeutic agents - PMC Source: Nature URL: [Link]
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